1-methyl-4-[2-oxo-2-(N-(phenylmethyl)anilino)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid propan-2-yl ester
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Overview
Description
1-methyl-4-[2-oxo-2-(N-(phenylmethyl)anilino)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid propan-2-yl ester is a tertiary carboxamide and an isopropyl ester.
Scientific Research Applications
Synthesis and Characterization
- The ethyl esters of similar compounds have been synthesized using reactions involving various anilines and amides, demonstrating the compound's relevance in synthetic organic chemistry (Ponomarev, Markushina, & Rechinskaya, 1969).
- Similar pyrrolecarboxylic acid esters have been used in the synthesis of complex heterocycles, showing their utility in creating structurally diverse molecules (Kollenz, Ziegler, Ott, & Igel, 1976).
Applications in Organic Syntheses
- Compounds with similar structures are used in the enantioselective preparation of dihydropyrimidones, indicating potential applications in asymmetric synthesis (Goss, Dai, Lou, & Schaus, 2009).
- Similar compounds have been involved in reactions yielding ethyl α-phenyliminocarboxylate, showcasing their role in the formation of novel organic compounds (Shin, Ando, & Yoshimura, 1971).
Drug Development and Radiopharmaceuticals
- Pyrrolo[2,3-b]indole-1,2,8-tricarboxylic acid esters, which are structurally related, have been used in the synthesis of drug candidates for anxiety and emesis, suggesting potential therapeutic applications (Ekhato & Huang, 1997).
Chemosensors and Dyes
- Structurally similar compounds have been synthesized as chemosensors for metal ions, highlighting their potential applications in analytical chemistry (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
properties
Product Name |
1-methyl-4-[2-oxo-2-(N-(phenylmethyl)anilino)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid propan-2-yl ester |
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Molecular Formula |
C26H27N3O3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
propan-2-yl 4-[2-(N-benzylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C26H27N3O3/c1-19(2)32-26(31)24-16-23-22(14-15-27(23)3)29(24)18-25(30)28(21-12-8-5-9-13-21)17-20-10-6-4-7-11-20/h4-16,19H,17-18H2,1-3H3 |
InChI Key |
RRELPZIEZSCVER-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC2=C(N1CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C=CN2C |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(N1CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C=CN2C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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